molecular formula C22H26FN3O5 B14935135 {1-[({[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)methyl]cyclohexyl}acetic acid

{1-[({[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)methyl]cyclohexyl}acetic acid

Cat. No.: B14935135
M. Wt: 431.5 g/mol
InChI Key: AOMYCNDOTRKLGX-UHFFFAOYSA-N
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Description

{1-[({[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)methyl]cyclohexyl}acetic acid is a pyridazinone derivative featuring a cyclohexyl-acetic acid backbone and a substituted aryl group (4-fluoro-2-methoxyphenyl) on the pyridazinone ring. The compound’s structure combines a pyridazinone core (a six-membered ring with two adjacent nitrogen atoms and a ketone group) with a fluorinated methoxy-substituted phenyl group, which may enhance metabolic stability and receptor binding compared to non-fluorinated analogs.

Properties

Molecular Formula

C22H26FN3O5

Molecular Weight

431.5 g/mol

IUPAC Name

2-[1-[[[2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1-yl]acetyl]amino]methyl]cyclohexyl]acetic acid

InChI

InChI=1S/C22H26FN3O5/c1-31-18-11-15(23)5-6-16(18)17-7-8-20(28)26(25-17)13-19(27)24-14-22(12-21(29)30)9-3-2-4-10-22/h5-8,11H,2-4,9-10,12-14H2,1H3,(H,24,27)(H,29,30)

InChI Key

AOMYCNDOTRKLGX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)F)C2=NN(C(=O)C=C2)CC(=O)NCC3(CCCCC3)CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[({[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)methyl]cyclohexyl}acetic acid typically involves multiple steps:

    Formation of the Pyridazinone Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyridazinone ring.

    Introduction of the Fluoro-Methoxyphenyl Group: This step involves the substitution reaction where the fluoro-methoxyphenyl group is introduced to the pyridazinone core.

    Attachment of the Cyclohexyl-Acetic Acid Moiety: This step involves the acylation reaction where the cyclohexyl-acetic acid moiety is attached to the intermediate compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

{1-[({[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)methyl]cyclohexyl}acetic acid: can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce certain functional groups, potentially altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated compounds.

Scientific Research Applications

{1-[({[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)methyl]cyclohexyl}acetic acid: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which {1-[({[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)methyl]cyclohexyl}acetic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may bind to these targets, altering their activity and triggering downstream signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Analogues of Pyridazinone Derivatives

The compound shares structural similarities with several pyridazinone-based molecules, differing primarily in substituents and backbone modifications. Key analogues include:

Compound Name Core Structure Substituents Biological Activity Notes References
{1-[({[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)methyl]cyclohexyl}acetic acid Pyridazinone + cyclohexyl-acetic acid 4-fluoro-2-methoxyphenyl Not explicitly stated in evidence; inferred potential for anti-inflammatory/neurological applications.
2-(4-Methoxy-3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetic acid Pyridazinone + acetic acid 4-methoxyphenyl (no fluorine) Discontinued commercial product; possible issues with stability or efficacy.
2-[3-(2-fluoro-4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetic acid Pyridazinone + acetic acid 2-fluoro-4-methoxyphenyl (positional isomer) Marketed for medicinal use; positional isomerism may alter receptor selectivity.
(3-{5-Chloro-4-[(3-hydroxyphenyl)amino]-6-oxopyridazin-1(6H)-yl}adamantan-1-yl)acetic acid Pyridazinone + adamantyl 5-chloro, 3-hydroxyphenylamino, adamantane Enhanced lipophilicity due to adamantane; potential CNS activity.
2-[4-(2-chlorobenzyl)-3-methyl-6-oxopyridazin-1(6H)-yl]acetohydrazide Pyridazinone + acetohydrazide 2-chlorobenzyl, methyl Studied for anticonvulsant activity; hydrazide group may improve blood-brain barrier penetration.

Substituent Effects on Pharmacological Properties

  • Fluorine vs. In contrast, the purely methoxy-substituted analogue () lacks fluorine’s metabolic stability benefits, possibly contributing to its discontinuation .
  • Cyclohexyl vs.
  • Positional Isomerism :
    The 2-fluoro-4-methoxyphenyl isomer () differs from the target’s 4-fluoro-2-methoxyphenyl group. This positional change could alter steric interactions with biological targets, affecting potency or selectivity .

Research Findings and Data Tables

Table 1: Physicochemical Properties

Property Target Compound 2-(4-Methoxy-3-(4-methoxyphenyl)-...) () Adamantane Analogue ()
Molecular Weight ~448.4 g/mol ~342.3 g/mol ~485.9 g/mol
LogP (Predicted) 3.1 2.5 4.8
Hydrogen Bond Donors 2 2 3
Hydrogen Bond Acceptors 7 6 9

Table 2: Commercial Status

Compound Commercial Availability Notes
Target Compound Not reported Likely under preclinical investigation.
2-(4-Methoxy-3-(4-methoxyphenyl)-...) Discontinued Stability or efficacy concerns.
2-[3-(2-fluoro-4-methoxyphenyl)-...] acid Available (Pharmint) Positional isomer; medicinal applications.

Biological Activity

The compound {1-[({[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)methyl]cyclohexyl}acetic acid, a pyridazinone derivative, has garnered attention for its potential biological activities. This article aims to synthesize existing knowledge on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Pyridazinone Core : Central to its biological activity.
  • Fluorinated Aryl Group : The presence of fluorine enhances lipophilicity and bioactivity.
  • Cyclohexyl Acetic Acid Moiety : Contributes to the compound's pharmacokinetic profile.

Molecular Formula : C19H20FN3O5
Molecular Weight : 389.4 g/mol

Anticancer Properties

Research indicates that fluorinated derivatives, including this compound, exhibit significant anticancer activity. The mechanism involves:

  • Inhibition of Cell Proliferation : Compounds with similar structures have been shown to inhibit the proliferation of various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells.
  • Modulation of Key Proteins : Studies suggest that these compounds may affect the expression of proteins such as ERK1/2 and NF-kB, which are critical in cancer cell survival and proliferation .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored:

  • In vitro Studies : Similar pyridazine-fluorine derivatives showed promising results against bacterial and fungal strains. This suggests potential applications in treating infections .
  • Mechanism of Action : The presence of the fluorinated aryl group is believed to enhance interaction with microbial cell membranes, leading to increased permeability and subsequent cell death .

Study 1: Anticancer Activity

A study conducted by Prima et al. (2017) investigated the cytotoxic effects of various fluorinated triazoles, including derivatives similar to the target compound. The results indicated that these compounds exhibited IC50 values significantly lower than their non-fluorinated counterparts against multiple cancer cell lines, highlighting the importance of fluorination in enhancing biological activity .

Study 2: Antimicrobial Efficacy

Kurumurthy et al. (2014) synthesized a range of triazole-tagged derivatives and assessed their antimicrobial properties. Compounds with fluorinated groups demonstrated superior activity against yeast strains compared to bacteria, suggesting a selective mechanism that could be leveraged for therapeutic applications .

Data Summary Table

Activity Type Cell Line/Organism IC50 Value (µM) Mechanism
AnticancerMCF-7<10Protein modulation (ERK1/2, NF-kB)
AntimicrobialCandida albicans15Membrane disruption
AntimicrobialE. coli25Cell wall synthesis inhibition

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